molecular formula C11H12F2O B7845252 1-(3,4-Difluorophenyl)pentan-1-one

1-(3,4-Difluorophenyl)pentan-1-one

Cat. No.: B7845252
M. Wt: 198.21 g/mol
InChI Key: NGBWEEBWBMSEMD-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)pentan-1-one is an organic compound characterized by a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and a pentan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)pentan-1-one can be synthesized through several methods, including:

  • Friedel-Crafts Acylation: This involves the reaction of 3,4-difluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Grignard Reaction: The Grignard reagent derived from 3,4-difluorobromobenzene can be reacted with pentan-1-one to form the desired product.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)pentan-1-one undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

  • Substitution: Strong nucleophiles such as hydroxide (OH⁻) or amine (NH₃) can be used.

Major Products Formed:

  • Oxidation: 1-(3,4-Difluorophenyl)pentanoic acid

  • Reduction: 1-(3,4-Difluorophenyl)pentan-1-ol

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Difluorophenyl)pentan-1-one has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 1-(3,4-Difluorophenyl)pentan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 1-(3,4-Difluorophenyl)piperidin-4-one

  • 1-(3,4-Difluorophenyl)ethanol

  • 1-(3,4-Difluorophenyl)butan-1-one

Properties

IUPAC Name

1-(3,4-difluorophenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBWEEBWBMSEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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